N,N-diallyl-5-chloro-2-methoxybenzamide
Description
N,N-Diallyl-5-chloro-2-methoxybenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a chlorine atom at the 5-position, a methoxy group at the 2-position, and two allyl groups attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the diallyl substituents and electronic effects from the chloro and methoxy groups.
Properties
Molecular Formula |
C14H16ClNO2 |
|---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H16ClNO2/c1-4-8-16(9-5-2)14(17)12-10-11(15)6-7-13(12)18-3/h4-7,10H,1-2,8-9H2,3H3 |
InChI Key |
KIKFUKCTSSERII-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CC=C)CC=C |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N,N-diallyl-5-chloro-2-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects and functional properties.
Substituent Effects on Physicochemical Properties
Key Observations:
- Lipophilicity: The diallyl substituents in the target compound likely result in intermediate lipophilicity compared to the more hydrophobic phenethyl group and the polar diethylaminoethyl group .
- Solubility: The diethylaminoethyl analog exhibits enhanced solubility in polar solvents (e.g., water, methanol) due to its ionizable amine, whereas the diallyl derivative may favor organic solvents like ethanol or DMSO.
Research Findings and Data Tables
Table 1: Structural and Electronic Comparison
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